Cas no 162427-44-3 (6-Deoxy-a-D-talose)

6-Deoxy-α-D-talose is a deoxygenated derivative of D-talose, characterized by the absence of a hydroxyl group at the C-6 position. This monosaccharide is of interest in glycochemistry and biochemical research due to its structural modifications, which influence its reactivity and interaction with biological systems. Its unique configuration makes it a valuable intermediate in the synthesis of complex carbohydrates, glycoconjugates, and specialized oligosaccharides. The compound is particularly useful in studies exploring carbohydrate metabolism, enzyme specificity, and the development of glycosidase inhibitors. Its stability and well-defined stereochemistry further enhance its utility in mechanistic and synthetic applications.
6-Deoxy-a-D-talose structure
6-Deoxy-a-D-talose structure
Product Name:6-Deoxy-a-D-talose
CAS No:162427-44-3
MF:C6H12O5
MW:164.156482696533
CID:4609616
PubChem ID:6857376
Update Time:2025-05-25

6-Deoxy-a-D-talose Chemical and Physical Properties

Names and Identifiers

    • 6-Deoxy-alpha-D-talopyranose
    • 6-Deoxy-a-D-talose
    • Inchi: 1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5+,6+/m1/s1
    • InChI Key: SHZGCJCMOBCMKK-URLGYRAOSA-N
    • SMILES: O[C@H]1O[C@H](C)[C@H](O)[C@H](O)[C@@H]1O

Computed Properties

  • Exact Mass: 164.06847348g/mol
  • Monoisotopic Mass: 164.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 90.2Ų

Experimental Properties

  • Density: 1.556±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Soluble (461 g/l) (25 º C),

6-Deoxy-a-D-talose Pricemore >>

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Additional information on 6-Deoxy-a-D-talose

Comprehensive Overview of 6-Deoxy-a-D-talose (CAS No. 162427-44-3): Structure, Applications, and Research Insights

6-Deoxy-a-D-talose (CAS No. 162427-44-3) is a rare deoxy sugar derivative that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. As a monosaccharide with a six-carbon backbone, it belongs to the deoxy sugar family, characterized by the absence of a hydroxyl group at the C-6 position. This modification imparts distinct chemical reactivity and biological activity, making it a valuable target for synthetic and medicinal chemistry.

The compound's systematic name, 6-Deoxy-a-D-talose, reflects its stereochemistry and structural relationship to D-talose, a naturally occurring hexose. Researchers often explore its role in glycobiology, particularly in the synthesis of glycoconjugates and glycosylation reactions. Recent studies highlight its potential as a building block for carbohydrate-based vaccines and drug delivery systems, aligning with the growing demand for biocompatible materials in therapeutics.

In the context of synthetic chemistry, 6-Deoxy-a-D-talose serves as a versatile intermediate for the preparation of chiral ligands and asymmetric catalysts. Its stereogenic centers enable the construction of complex molecular architectures, which is crucial for developing enantioselective reactions. This aligns with current trends in green chemistry, where researchers seek sustainable methods to synthesize optically active compounds.

The compound's CAS No. 162427-44-3 is frequently searched in academic databases and chemical supplier catalogs, reflecting its niche but growing importance. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize its purity and configuration, addressing common queries about quality control in carbohydrate synthesis.

From a biomedical perspective, 6-Deoxy-a-D-talose has been investigated for its interactions with lectins and cell surface receptors, which are critical in cell signaling and immune response modulation. This ties into broader discussions about precision medicine and the development of glycan-targeted therapies, topics frequently explored in contemporary literature.

Industrial applications of 6-Deoxy-a-D-talose include its use as a precursor for flavor enhancers and food additives, capitalizing on its sweetening properties. Additionally, its stability under physiological conditions makes it a candidate for biomaterial engineering, particularly in designing hydrogels for tissue regeneration—a hot topic in regenerative medicine.

Environmental considerations also play a role in its utilization. As a naturally derived compound, 6-Deoxy-a-D-talose fits into the paradigm of bio-based chemicals, reducing reliance on petrochemical sources. This resonates with the global push toward sustainable manufacturing and circular economy models, frequently searched topics in environmental science forums.

Future research directions for 6-Deoxy-a-D-talose may explore its enzymatic synthesis using engineered glycosyltransferases, addressing the demand for scalable and eco-friendly production methods. Its potential in glycomics and diagnostic marker development further underscores its interdisciplinary relevance, bridging chemistry, biology, and medicine.

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